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molecular formula C4H10NO5P B1218577 Fosmidomycin CAS No. 66508-53-0

Fosmidomycin

Cat. No. B1218577
M. Wt: 183.10 g/mol
InChI Key: GJXWDTUCERCKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04206156

Procedure details

Formic acid (20 ml.) was added dropwise to acetic anhydride (40 ml.) at 0°-5° C. in the course of 15 minutes with stirring. After stirring was continued at the same temperature for 10 minutes and then at 45°-50° C. for 15 minutes, the mixture was cooled down to 0°-5° C. To this cooled mixture was added dropwise a solution of 3-(N-hydroxyamino)propylphosphonic acid (32.8 g.) in formic acid (60 ml.) at the same temperature in the course of 20 minutes, stirred for additional 45 minutes at ambient temperature, and then the resultant mixture was concentrated under reduced pressure. The residue was dissolved in ethanol (300 ml.), treated with activated charcoal (6 g.) and then filtered. The filtrate was diluted with ethanol (200 ml.) and treated with 28% aqueous ammonia (28 ml.) with stirring under ice-cooling to give an oily precipitate. The precipitate was separated by decantation and dissolved in water (120 ml.). The aqueous solution was treated with activated charcoal (4 g.), and filtered. To the aqueous filtrate was added ethanol (800 ml.) at 80° C. and allowed to stand overnight at ambient temperature to give crystalline monoammonium salt of 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (30.55 g.), mp 158°-160.5° C. (dec.) The same monoammonium salt (4.35 g.) was recovered additionally from the mother liquor, by concentrating it to about 100 ml under reduced pressure mixing with ethanol (300 ml.) and allowing to stand at ambient temperature for 2 hours.
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])C)(=O)C.[OH:8][NH:9][CH2:10][CH2:11][CH2:12][P:13](=[O:16])([OH:15])[OH:14]>C(O)=O>[CH:5]([N:9]([CH2:10][CH2:11][CH2:12][P:13](=[O:14])([OH:16])[OH:15])[OH:8])=[O:7]

Inputs

Step One
Name
Quantity
32.8 g
Type
reactant
Smiles
ONCCCP(O)(O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring
WAIT
Type
WAIT
Details
at 45°-50° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down to 0°-5° C
STIRRING
Type
STIRRING
Details
stirred for additional 45 minutes at ambient temperature
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
the resultant mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (300 ml.)
ADDITION
Type
ADDITION
Details
treated with activated charcoal (6 g.)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethanol (200 ml.)
ADDITION
Type
ADDITION
Details
treated with 28% aqueous ammonia (28 ml.)
STIRRING
Type
STIRRING
Details
with stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to give an oily precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by decantation
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (120 ml.)
ADDITION
Type
ADDITION
Details
The aqueous solution was treated with activated charcoal (4 g.)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the aqueous filtrate was added ethanol (800 ml.) at 80° C.
WAIT
Type
WAIT
Details
to stand overnight at ambient temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)N(O)CCCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.55 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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